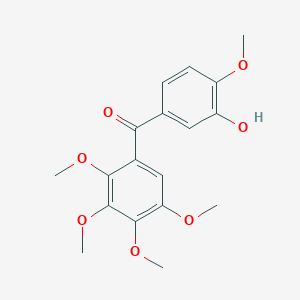![molecular formula C30H27N3OS B11049766 4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11049766.png)
4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,4’,6’,8’-Tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a complex organic compound known for its unique spiro structure, which integrates multiple rings into a single molecule. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’,6’,8’-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine and pyrroloquinoline precursors, followed by their condensation under controlled conditions to form the spiro compound. Key steps include:
Formation of Pyrimidine Ring: This can be achieved through the cyclization of appropriate diketones with urea or thiourea.
Synthesis of Pyrroloquinoline: This involves the reaction of aniline derivatives with suitable aldehydes and ketones.
Spiro Formation: The final step involves the condensation of the pyrimidine and pyrroloquinoline intermediates in the presence of a catalyst, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
4’,4’,6’,8’-Tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the spiro center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, 4’,4’,6’,8’-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its efficacy and safety as a therapeutic agent. Its unique structure allows it to target specific enzymes and receptors, making it a promising candidate for targeted therapies.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of 4’,4’,6’,8’-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The exact pathways depend on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
4,4’,6,6’-Tetramethyl-2,2’-bipyrimidine: Similar in structure but lacks the spiro configuration.
1,6-Diphenyl-2-thioxo-2,3-dihydro-1H-pyrimidine: Shares the thioxo and pyrimidine moieties but does not have the spiro linkage.
Spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one: Similar spiro structure but different substituents.
Uniqueness
4’,4’,6’,8’-Tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is unique due to its combination of multiple functional groups and the spiro configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C30H27N3OS |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
6,9,11,11-tetramethyl-3',4'-diphenyl-2'-sulfanylidenespiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,6'-1H-pyrimidine]-2-one |
InChI |
InChI=1S/C30H27N3OS/c1-19-15-23-20(2)17-29(3,4)33-26(23)24(16-19)30(27(33)34)18-25(21-11-7-5-8-12-21)32(28(35)31-30)22-13-9-6-10-14-22/h5-18H,1-4H3,(H,31,35) |
InChIキー |
XPBNWCJXTLCFBU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C3C(=C1)C4(C=C(N(C(=S)N4)C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N3C(C=C2C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4-Chloro-2-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049693.png)
![N-(4-butylphenyl)-2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11049699.png)
![2,4-Diamino-5-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide](/img/structure/B11049700.png)

![(1E)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049708.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11049722.png)
![diethyl (2E)-2-[(2,3-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049730.png)
![Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B11049736.png)
![Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B11049746.png)
![4-(3-ethoxy-4-methoxyphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11049747.png)
![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11049757.png)
![3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11049768.png)